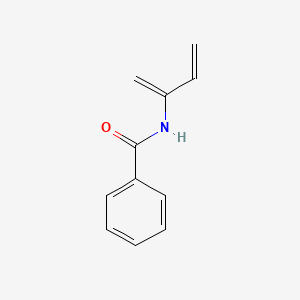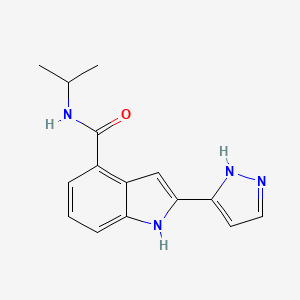![molecular formula C16H16N2OS B14204344 Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- CAS No. 832098-84-7](/img/structure/B14204344.png)
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- is a chemical compound with the molecular formula C16H16N2OS It is a derivative of thiourea, where the thiourea moiety is substituted with a phenyl group that is further substituted with a 2,3-dihydro-1H-inden-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- typically involves the reaction of 3-[(2,3-dihydro-1H-inden-2-yl)oxy]aniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the aniline derivative to form the desired thiourea compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl and indene groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound, which lacks the phenyl and indene substitutions.
Phenylthiourea: A simpler derivative with only a phenyl group attached to the thiourea moiety.
Indenylthiourea: A derivative with an indene group attached to the thiourea moiety.
Uniqueness
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- is unique due to the presence of both the phenyl and indene groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making this compound a valuable scaffold for designing new molecules with desired activities .
Eigenschaften
CAS-Nummer |
832098-84-7 |
|---|---|
Molekularformel |
C16H16N2OS |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
[3-(2,3-dihydro-1H-inden-2-yloxy)phenyl]thiourea |
InChI |
InChI=1S/C16H16N2OS/c17-16(20)18-13-6-3-7-14(10-13)19-15-8-11-4-1-2-5-12(11)9-15/h1-7,10,15H,8-9H2,(H3,17,18,20) |
InChI-Schlüssel |
RZYMNNVOERIPPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)OC3=CC=CC(=C3)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)



![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)

![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-](/img/structure/B14204302.png)
![2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-](/img/structure/B14204312.png)

![2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-7-methoxy-](/img/structure/B14204322.png)

